molecular formula C10H12BF3O3 B594611 (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1256345-47-7

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B594611
CAS No.: 1256345-47-7
M. Wt: 248.008
InChI Key: XEKCUHISBHHNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with the corresponding substituted phenyl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the following steps:

    Preparation of the Boronic Acid Precursor: The boronic acid precursor can be synthesized by reacting an appropriate boron reagent with a halogenated phenyl compound.

    Coupling Reaction: The boronic acid precursor is then coupled with 3-propoxy-5-(trifluoromethyl)phenyl halide in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Toluene, ethanol, or water, depending on the reaction conditions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[3-propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-3-17-9-5-7(10(12,13)14)4-8(6-9)11(15)16/h4-6,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKCUHISBHHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681518
Record name [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-47-7
Record name [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.